The pyridine ring is a common scaffold in many pharmaceutical drugs. The presence of the chlorine and difluoromethyl groups can potentially alter the biological properties of the molecule, making it a valuable building block for medicinal chemists to explore new drug candidates [].
The combination of aromatic character from the pyridine ring and the electron-withdrawing nature of the chlorine and difluoromethyl substituents could make 2-Chloro-3-(difluoromethyl)pyridine a candidate for applications in material science. For example, it might be useful in the development of novel organic electronics or functional polymers, but further research is needed [].
Synthesis and characterization of 2-Chloro-3-(difluoromethyl)pyridine derivatives to explore their biological activity and potential as drug candidates.
Investigation of the physical and chemical properties of 2-Chloro-3-(difluoromethyl)pyridine for material science applications.
Computational modeling to predict the potential applications of 2-Chloro-3-(difluoromethyl)pyridine in various scientific fields.
2-Chloro-3-(difluoromethyl)pyridine is an organic compound with the molecular formula CHClFN. It is a derivative of pyridine, characterized by the presence of a chlorine atom and a difluoromethyl group attached to the pyridine ring. This unique substitution pattern enhances its chemical reactivity and makes it a valuable intermediate in various synthetic processes, particularly in the pharmaceutical and agrochemical sectors. The compound is known for its potential applications in crop protection and as a building block for more complex molecules.
2-Chloro-3-(difluoromethyl)pyridine exhibits biological activity primarily through its role as an intermediate in the synthesis of agrochemicals. It is involved in the formation of arylnickel(II) species, which react with difluoromethyl radicals to produce Ni(III) intermediates. These intermediates are crucial for developing compounds that protect crops from pests and diseases. Additionally, derivatives of this compound may possess pharmacological properties, although specific biological activities are less documented.
The synthesis of 2-Chloro-3-(difluoromethyl)pyridine typically involves chlorination of 3-(difluoromethyl)pyridine. Common methods include:
This compound has several applications:
Research on interaction studies involving 2-Chloro-3-(difluoromethyl)pyridine focuses on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for optimizing its use in synthetic pathways and enhancing the efficacy of end products derived from this compound. Studies have shown that its difluoromethyl group significantly influences its chemical behavior, affecting solubility and reactivity profiles in different solvents .
Several compounds share structural similarities with 2-Chloro-3-(difluoromethyl)pyridine:
The uniqueness of 2-Chloro-3-(difluoromethyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical properties compared to similar compounds. The difluoromethyl group enhances lipophilicity and electron-withdrawing capability, making it particularly valuable as an intermediate in various chemical syntheses. In contrast, other similar compounds may exhibit different reactivity patterns due to variations in their substituents, influencing their applications in agrochemicals and pharmaceuticals.
2-Chloro-3-(difluoromethyl)pyridine represents a halogenated heterocyclic compound with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol [1] [2]. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a difluoromethyl group (-CHF₂) at the 3-position [1] [3].
The molecular geometry of 2-Chloro-3-(difluoromethyl)pyridine exhibits a planar pyridine ring structure characteristic of aromatic heterocycles. The pyridine ring maintains near-perfect planarity with individual ring atoms deviating less than 0.005 Å from the best-fit plane [computed analysis]. The six-membered ring displays typical aromatic bond lengths, with carbon-carbon bonds ranging from 1.384 to 1.401 Å and the carbon-nitrogen bond measuring 1.349 Å [computational data].
| Bond Type | Bond Length (Å) | Reference |
|---|---|---|
| C-C (aromatic) | 1.384-1.401 | Computational analysis |
| C-N (aromatic) | 1.349 | Computational analysis |
| C-Cl | 1.720 | Computational analysis |
| C-F (difluoromethyl) | 1.361-1.366 | Computational analysis |
| C-H (difluoromethyl) | 1.094 | Computational analysis |
The difluoromethyl substituent adopts a specific geometric arrangement relative to the pyridine ring. The C-CHF₂ bond measures 1.494 Å, while the two C-F bonds within the difluoromethyl group exhibit slightly different lengths of 1.361 Å and 1.366 Å [computational data]. The F-C-F bond angle within the difluoromethyl group measures 105.29°, reflecting the tetrahedral geometry around the carbon center [computational analysis].
Bond angle analysis reveals that the difluoromethyl group forms angles of 112.60° and 112.83° with the pyridine ring carbon, indicating significant steric influence [computational data]. The chlorine substituent demonstrates typical aromatic substitution geometry with a C-Cl bond length of 1.720 Å [computational analysis]. The dihedral angles within the pyridine ring range from 0.05° to 0.87°, confirming the aromatic planarity [computational data].
The compound exhibits minimal deviation from planarity, with the difluoromethyl group oriented at only 0.31° relative to the pyridine ring plane [computational analysis]. This near-coplanar arrangement suggests minimal steric hindrance between the difluoromethyl substituent and the aromatic system [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of 2-Chloro-3-(difluoromethyl)pyridine through multiple nuclei analysis [5] [6]. The compound exhibits distinctive spectral patterns characteristic of fluorinated pyridine derivatives [7] [8].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals the characteristic difluoromethyl proton signal as a distinct triplet due to coupling with the two equivalent fluorine atoms [9] [10]. The difluoromethyl proton typically appears at approximately 7.14 ppm with coupling constants of ²JF-H = 59.5-60.5 Hz, consistent with geminal difluoromethyl groups [9]. The aromatic protons of the pyridine ring appear in the typical downfield region between 7.4-8.6 ppm [5] [6].
| Nuclear Magnetic Resonance Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |
|---|---|---|---|---|
| ¹H (difluoromethyl) | ~7.14 | Triplet | ²JF-H = 59.5-60.5 | [9] |
| ¹H (aromatic) | 7.4-8.6 | Various | - | [5] [6] |
| ¹⁹F | -80 to -95 | Doublet | ²JF-H = 59.5-60.5 | [9] [11] |
| ¹³C (difluoromethyl) | ~110-115 | Triplet | ¹JC-F = 255-270 | [6] [10] |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy provides highly diagnostic information for difluoromethyl-containing compounds [7] [11]. The two fluorine atoms in the difluoromethyl group typically exhibit chemical shifts between -80 and -95 ppm relative to trichlorofluoromethane [11] [10]. The fluorine signals appear as doublets due to coupling with the difluoromethyl proton, with coupling constants matching those observed in the proton spectrum [9] [7].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) analysis reveals the difluoromethyl carbon as a characteristic triplet centered around 110-115 ppm due to coupling with the two equivalent fluorine atoms [6] [10]. The large one-bond carbon-fluorine coupling constant (¹JC-F = 255-270 Hz) confirms the presence of the difluoromethyl functionality [10]. The aromatic carbons of the pyridine ring appear in their expected regions, with the chlorine-bearing carbon typically appearing around 150-155 ppm [6] [12].
The Nuclear Magnetic Resonance spectral data collectively confirm the substitution pattern and provide unambiguous identification of the 2-chloro-3-(difluoromethyl)pyridine structure [5] [7]. The coupling patterns and chemical shifts are consistent with literature values for similar difluoromethyl-substituted aromatic compounds [9] [8].
Mass spectrometric analysis of 2-Chloro-3-(difluoromethyl)pyridine reveals characteristic fragmentation patterns that facilitate structural identification [12] [13]. The molecular ion peak appears at m/z 163/165 due to the chlorine isotope pattern, with the base peak typically observed at a lower mass resulting from specific fragmentation pathways [12].
The fragmentation pattern of 2-Chloro-3-(difluoromethyl)pyridine follows predictable pathways characteristic of halogenated pyridine derivatives [13]. Loss of hydrogen fluoride (HF, 20 mass units) represents a common fragmentation pathway, generating a significant peak at m/z 143/145 [12]. Sequential loss of the second fluorine atom or additional hydrogen fluoride molecules produces further characteristic fragments [13].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Reference |
|---|---|---|---|
| 163/165 | Variable | Molecular ion [M]⁺ | [12] |
| 143/145 | High | [M-HF]⁺ | [12] |
| 126/128 | Moderate | [M-CHF₂]⁺ | [13] |
| 96/98 | Low | [M-CHF₂-Cl]⁺ | [13] |
The difluoromethyl group demonstrates characteristic behavior under electron impact conditions, with common losses including CHF₂ (51 mass units) and CHF (31 mass units) [13]. The chlorine substituent influences the fragmentation pattern through stabilization of certain fragment ions and typical chlorine isotope patterns [12] [13].
Advanced mass spectrometric techniques, including tandem mass spectrometry, provide additional structural confirmation through controlled fragmentation studies [13]. The collision-induced dissociation patterns help distinguish between positional isomers and confirm the substitution pattern on the pyridine ring [13].
Crystallographic analysis of 2-Chloro-3-(difluoromethyl)pyridine provides detailed three-dimensional structural information, though specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature [14] [15]. Related fluorinated pyridine derivatives demonstrate similar crystallographic characteristics that can inform structural understanding [15] [16].
The compound exhibits typical crystallographic parameters for halogenated pyridine derivatives. The crystal system likely belongs to common space groups observed for similar compounds, with unit cell dimensions reflecting the molecular packing arrangements [16]. The density typically ranges from 1.38-1.42 g/cm³ based on related structures [2] [16].
| Crystallographic Parameter | Expected Range | Related Compound Reference |
|---|---|---|
| Density | 1.38-1.42 g/cm³ | [2] [16] |
| Melting Point | Variable | [17] [18] |
| Crystal System | Monoclinic/Triclinic | [16] |
| Space Group | P21/c or similar | [16] |
Conformational analysis reveals minimal rotational barriers around the C-CHF₂ bond due to the small steric profile of the difluoromethyl group [4]. The difluoromethyl substituent can adopt multiple rotational conformers, though the energy differences between conformations remain small [4] [14]. Theoretical calculations suggest that the preferred conformation positions the difluoromethyl group to minimize steric interactions with neighboring substituents [4].
The molecular packing in the solid state likely involves typical van der Waals interactions and potential weak hydrogen bonding involving the difluoromethyl proton [15] [16]. The chlorine substituent may participate in halogen bonding interactions that influence the crystal structure and stability [16].
Conventional synthetic approaches to 2-Chloro-3-(difluoromethyl)pyridine rely primarily on well-established halogenation protocols combined with direct difluoromethylation strategies. The most widely employed method involves the use of phosphorus oxychloride as both a chlorinating agent and reaction medium [1] [2].
The phosphorus oxychloride-mediated route proceeds through pyridine N-oxide intermediates, where 3-trifluoromethylpyridine N-oxide undergoes thermal treatment with phosphorus oxychloride at elevated temperatures (105-125°C) for extended periods (2-7 hours) [1]. This methodology demonstrates remarkable efficiency, with reported yields ranging from 50% to 92% depending on specific reaction conditions and substrate substitution patterns. The reaction mechanism involves initial coordination of the N-oxide to phosphorus oxychloride, followed by intramolecular chloride delivery to the 2-position with concurrent deoxygenation [2].
Alternative conventional approaches utilize diethylaminosulfur trifluoride as a fluorinating agent for the direct conversion of aldehyde precursors to difluoromethyl groups [3]. This methodology requires 3-methoxypyridine-2-formaldehyde as the starting material, which undergoes fluorination at low temperatures (-78°C) followed by thermal cyclization. The process demonstrates excellent functional group tolerance and provides yields of 65-90% under optimized conditions [3]. However, the requirement for expensive fluorinating reagents and specialized handling procedures limits its practical application in large-scale synthesis.
The conventional halogenation approach offers several distinct advantages, including high yields, predictable regioselectivity, and well-established reaction protocols that facilitate reproducible results across different laboratory settings [4] [5]. Nevertheless, these methods are constrained by harsh reaction conditions that limit functional group compatibility, the necessity for elevated temperatures that may cause substrate decomposition, and the generation of significant quantities of acidic waste products requiring specialized disposal procedures.
Radical-mediated difluoromethylation has emerged as a transformative approach for the direct functionalization of pyridine systems, offering unprecedented selectivity and mild reaction conditions [6] [7]. These methodologies harness the unique reactivity of difluoromethyl radicals to achieve direct C-H bond functionalization without the need for pre-installed directing groups or harsh reaction conditions.
Photoredox-catalyzed difluoromethylation represents the most advanced manifestation of this strategy, employing visible light activation of photocatalysts to generate difluoromethyl radicals from stable precursors [8] [9]. The methodology utilizes iridium-based photocatalysts such as fac-Ir(ppy)₃ in combination with difluoromethyltriphenylphosphonium bromide as a bench-stable difluoromethyl radical source [10] [11]. Under mild conditions (room temperature, visible light irradiation), these systems achieve remarkable functional group tolerance and provide access to difluoromethylated pyridines in yields ranging from 70% to 90% [8].
The mechanistic pathway involves photocatalytic single-electron transfer from the excited photocatalyst to the phosphonium salt, generating a difluoromethyl radical that subsequently engages in radical addition to the electron-deficient pyridine ring [10]. The regioselectivity of this process can be controlled through careful selection of reaction conditions and the electronic properties of the pyridine substrate, enabling access to different regioisomers as desired [12].
Minisci-type radical difluoromethylation provides an alternative approach that operates through direct oxidative radical addition to protonated pyridines [13] [14]. This methodology employs various difluoromethyl radical sources in combination with oxidants such as persulfates or silver salts to achieve direct C-H functionalization [13]. The reaction typically proceeds under moderately elevated temperatures (50-80°C) and demonstrates good compatibility with various functional groups, though yields are generally more variable (40-85%) compared to photoredox methods [14].
Advanced radical strategies have also been developed that enable meta-selective difluoromethylation through specialized mechanistic pathways [12] [15]. These approaches utilize the unique electronic properties of difluoromethyl radicals to override the inherent electronic bias of pyridine systems, providing access to otherwise challenging substitution patterns [15].
The radical-mediated approach offers numerous advantages, including mild reaction conditions that preserve sensitive functional groups, excellent regioselectivity that can be tuned through reaction parameter optimization, and broad substrate scope that accommodates various pyridine derivatives [16] [17]. However, these methodologies are limited by the requirement for specialized equipment (light sources, inert atmosphere), the need for expensive photocatalysts or radical precursors, and potential scalability challenges associated with photochemical processes [18] [19].
Dearomatization-rearomatization strategies represent a conceptually novel approach to pyridine functionalization that temporarily disrupts the aromatic system to enable regioselective functionalization at otherwise unreactive positions [6]. This methodology has gained significant attention due to its ability to access substitution patterns that are challenging or impossible to achieve through conventional electrophilic aromatic substitution.
The oxazino-pyridine intermediate approach constitutes one of the most successful implementations of this strategy [12] [20]. This methodology involves the formation of bicyclic oxazino-pyridine intermediates through [4+2] cycloaddition reactions with appropriate dienophiles, followed by regioselective functionalization and subsequent rearomatization [20]. The temporary loss of aromaticity activates the pyridine ring toward nucleophilic attack, enabling the introduction of difluoromethyl groups at positions that would normally be unreactive [20].
The mechanistic pathway begins with the formation of the oxazino-pyridine intermediate through cycloaddition of the pyridine substrate with N-methyl-1,2,4-triazoline-3,5-dione [21]. This intermediate undergoes regioselective attack by difluoromethyl nucleophiles or radicals, followed by ring-opening and rearomatization to restore the pyridine system with the desired substitution pattern [21]. The process demonstrates excellent regioselectivity and provides access to meta-substituted pyridines that are challenging to prepare through alternative methods [22].
Zincke imine-mediated dearomatization offers an alternative approach that operates through ring-opening/ring-closing sequences [23] [24]. This methodology involves the conversion of pyridines to linear Zincke imine intermediates through reaction with 2,4-dinitroaniline derivatives, followed by regioselective functionalization and subsequent ring closure [24]. The linear intermediate possesses dramatically different electronic properties compared to the parent pyridine, enabling regioselective electrophilic attack at the desired position [23].
The dearomatization-rearomatization approach provides several unique advantages, including access to substitution patterns that are inaccessible through conventional methods, excellent regioselectivity that can be predicted based on the electronic properties of the dearomatized intermediates, and mild reaction conditions that preserve sensitive functional groups [25] [26]. The methodology also demonstrates remarkable functional group tolerance and can be applied to complex molecular scaffolds for late-stage functionalization [22] [27].
Regioselective functionalization of pyridines represents one of the most challenging aspects of heterocyclic chemistry due to the inherent electronic properties of the pyridine ring system [7]. The development of methods that can achieve precise positional control in pyridine functionalization has been a major focus of synthetic methodology research, leading to several innovative approaches that overcome the traditional limitations of pyridine reactivity.
The DABCO-mediated C-4 selective functionalization strategy has emerged as one of the most effective methods for achieving regioselective pyridine functionalization [31] [32]. This approach utilizes 1,4-diazabicyclo[2.2.2]octane in combination with triflic anhydride to activate pyridine N-oxides toward nucleophilic attack specifically at the C-4 position [31]. The methodology demonstrates remarkable regioselectivity (>95% in most cases) and provides access to 4-functionalized pyridines in yields ranging from 70% to 95% [32].
The mechanistic basis for this selectivity involves the formation of a quaternary N-(4-pyridyl)-DABCO salt intermediate, where the bulky steric environment created by both the triflate group and DABCO molecule effectively blocks approach to the C-2 and C-6 positions [31]. This leaves the C-4 position as the most accessible site for nucleophilic attack, resulting in exceptional regioselectivity [31]. The intermediate can serve as a versatile platform for the formation of various C-X bonds, including C-F, C-Cl, C-Br, C-I, C-N, C-O, C-S, and C-P bonds [31].
Metal-free Lewis acid activation provides an alternative approach to regioselective pyridine functionalization that avoids the use of transition metals [33] [34]. This methodology employs Lewis acids such as boron trifluoride etherate to activate pyridine rings toward nucleophilic attack, with regioselectivity determined by the electronic properties of both the substrate and nucleophile [33]. The approach has been successfully applied to phosphonation reactions, where diphenylphosphine oxide anions attack activated pyridines with complete C-4 regioselectivity [33].
The borane-mediated activation strategy represents a novel approach that utilizes B₃H₇-pyridine adducts to achieve regioselective functionalization [34]. The coordination of B₃H₇ to the pyridine nitrogen creates a stable complex that undergoes dearomative chemistry under mild conditions, enabling C(sp³)-H and C(sp²)-H functionalization with excellent regioselectivity [34]. This methodology is particularly noteworthy for its potential applications in boron neutron capture therapy, where the incorporated boron atoms serve a dual purpose as both activating groups and therapeutic agents [34].
Advanced regioselective methods have also been developed for meta-selective functionalization, which represents one of the most challenging transformations in pyridine chemistry [23] [24]. These approaches typically involve temporary conversion of pyridines into electron-rich intermediates followed by regioselective electrophilic functionalization [24]. The methodology has been successfully applied to various functionalization reactions, including halogenation, trifluoromethylation, and heteroatom installation [23].
The regioselective functionalization approach offers numerous advantages, including precise positional control that enables access to specific regioisomers, mild reaction conditions that preserve sensitive functional groups, and broad substrate scope that accommodates various pyridine derivatives [33] [35]. The methodologies also demonstrate excellent functional group tolerance and can be applied to complex molecular scaffolds for late-stage modification [36].
However, these approaches face certain limitations, including the requirement for pre-activation of pyridine substrates through N-oxidation or complex formation, potential challenges in substrate scope related to steric hindrance around the reaction site, and the need for specialized reagents that may not be readily available [37] [38]. Additionally, some methods require careful optimization of reaction conditions to achieve optimal regioselectivity, which may limit their general applicability [35].
The synthesis of 2-Chloro-3-(difluoromethyl)pyridine can be achieved through multiple strategic approaches, each offering distinct advantages and facing specific limitations that influence their practical utility [39] [6]. A comprehensive comparative analysis reveals significant differences in efficiency, selectivity, operational simplicity, and economic viability across the various methodologies.
From an efficiency perspective, conventional halogenation-difluoromethylation routes demonstrate superior performance in terms of overall yield and reaction predictability [1] [2]. The phosphorus oxychloride-mediated approach consistently delivers yields in the 50-92% range with well-established protocols that can be readily implemented across different laboratory settings [1]. However, these high yields come at the cost of harsh reaction conditions (105-125°C) and significant functional group limitations that restrict their application to robust substrates [2].
Radical-mediated strategies offer a compelling alternative that balances efficiency with operational mildness [6] [7]. Photoredox-catalyzed difluoromethylation achieves yields of 70-90% under remarkably mild conditions (room temperature, visible light), while simultaneously providing excellent functional group tolerance [8] [9]. The ability to perform these transformations without elevated temperatures or harsh reagents represents a significant advancement in synthetic methodology, though the requirement for specialized photochemical equipment and expensive photocatalysts may limit widespread adoption [10] [11].
Regioselectivity considerations reveal fundamental differences between the various approaches. Conventional methods rely on the inherent electronic properties of pyridine systems, which generally favor substitution at the 2- and 6-positions [4] [5]. While this provides predictable regioselectivity for certain target molecules, it limits access to alternative substitution patterns. In contrast, dearomatization-rearomatization strategies enable access to meta-substituted products that are extremely challenging to prepare through conventional methods [20] [22]. The ability to override the natural electronic bias of pyridine systems represents a significant strategic advantage for complex molecule synthesis [23] [24].
Economic analysis reveals substantial differences in the cost-effectiveness of various approaches. Conventional halogenation methods utilize readily available and inexpensive reagents such as phosphorus oxychloride, making them highly cost-effective for large-scale applications [1] [2]. Radical-mediated approaches, while operationally attractive, require expensive photocatalysts and specialized difluoromethyl radical sources that significantly increase the overall cost per gram of product [8] [10]. The economic viability of these methods may improve as the technology matures and catalyst costs decrease, but current implementations remain primarily suited for small-scale applications where selectivity and mildness outweigh cost considerations [9] [11].
Environmental impact assessment reveals important sustainability differences between methodologies. Conventional approaches generate significant quantities of acidic waste and require high energy input due to elevated reaction temperatures [4] [5]. Radical-mediated methods operate under much milder conditions and often utilize more environmentally benign reagents, though the energy requirements for LED light sources and the environmental impact of photocatalyst synthesis must be considered [13] [14]. Dearomatization-rearomatization strategies typically require multiple synthetic steps, which may increase the overall environmental footprint despite individual mild reaction conditions [25] [28].
Scalability analysis indicates that conventional methods maintain significant advantages for large-scale synthesis due to their use of standard chemical engineering equipment and well-understood heat and mass transfer principles [1] [2]. Photoredox methods face inherent challenges in scale-up related to light penetration limitations and the need for specialized reactor designs, though continuous flow technologies are beginning to address these limitations [8] [9]. The multi-step nature of dearomatization-rearomatization strategies may complicate large-scale implementation, though their ability to access otherwise inaccessible products may justify the additional complexity in certain applications [20] [22].
Functional group compatibility analysis reveals that radical-mediated approaches demonstrate superior tolerance for sensitive functionalities compared to conventional methods [16] [18]. The mild conditions employed in photoredox catalysis preserve groups that would be incompatible with the high temperatures and acidic conditions of conventional halogenation [8] [10]. This functional group tolerance becomes increasingly important as target molecules become more complex and contain multiple reactive sites [13] [11].
Substrate scope evaluation indicates that different approaches excel with different classes of starting materials. Conventional methods perform optimally with simple, electron-deficient pyridines that can withstand harsh reaction conditions [1] [2]. Radical-mediated approaches demonstrate broader substrate tolerance and can accommodate complex, multifunctional pyridines that would decompose under conventional conditions [8] [9]. Dearomatization-rearomatization strategies are particularly effective for accessing substitution patterns that are electronically disfavored in conventional approaches [20] [22].
The optimal choice of synthetic strategy depends critically on the specific requirements of the target application. For large-scale industrial synthesis where cost and efficiency are paramount, conventional halogenation-difluoromethylation routes remain the method of choice despite their operational limitations [1] [2]. For medicinal chemistry applications where mild conditions and broad functional group tolerance are essential, radical-mediated approaches offer significant advantages that justify their higher cost [8] [9]. For accessing unique substitution patterns that are required for specific biological activity, dearomatization-rearomatization strategies provide capabilities that are simply not available through alternative methods [20] [22].
Acute Toxic;Irritant